molecular formula C7H12F5NO B11761038 Ethyl-(3-pentafluoroethyloxy-propyl)-amine

Ethyl-(3-pentafluoroethyloxy-propyl)-amine

Cat. No.: B11761038
M. Wt: 221.17 g/mol
InChI Key: OYVOHMSINWGILQ-UHFFFAOYSA-N
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Description

Ethyl-(3-pentafluoroethyloxy-propyl)-amine is a fluorinated organic compound characterized by the presence of a pentafluoroethyloxy group attached to a propylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-(3-pentafluoroethyloxy-propyl)-amine typically involves the following steps:

    Starting Materials: The synthesis begins with ethylamine and 3-bromopropyl pentafluoroethyloxy.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as tetrahydrofuran (THF), is used to dissolve the reactants.

    Reaction Mechanism: The ethylamine undergoes nucleophilic substitution with 3-bromopropyl pentafluoroethyloxy, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl-(3-pentafluoroethyloxy-propyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding amides or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Ethyl-(3-pentafluoroethyloxy-propyl)-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of fluorinated compounds and polymers.

    Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties such as high thermal stability and resistance to solvents.

Mechanism of Action

The mechanism of action of Ethyl-(3-pentafluoroethyloxy-propyl)-amine involves its interaction with molecular targets through its amine group. The compound can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The pentafluoroethyloxy group enhances the compound’s stability and resistance to metabolic degradation.

Comparison with Similar Compounds

Ethyl-(3-pentafluoroethyloxy-propyl)-amine can be compared with other fluorinated amines such as:

    Ethyl-(3-trifluoromethyloxy-propyl)-amine: Similar structure but with a trifluoromethyloxy group instead of pentafluoroethyloxy.

    Ethyl-(3-difluoromethyloxy-propyl)-amine: Contains a difluoromethyloxy group, resulting in different chemical properties.

    Ethyl-(3-fluoromethyloxy-propyl)-amine: Has a single fluorine atom in the methyloxy group, leading to lower stability compared to this compound.

The uniqueness of this compound lies in its pentafluoroethyloxy group, which imparts superior thermal stability and resistance to solvents compared to its analogs.

Properties

Molecular Formula

C7H12F5NO

Molecular Weight

221.17 g/mol

IUPAC Name

N-ethyl-3-(1,1,2,2,2-pentafluoroethoxy)propan-1-amine

InChI

InChI=1S/C7H12F5NO/c1-2-13-4-3-5-14-7(11,12)6(8,9)10/h13H,2-5H2,1H3

InChI Key

OYVOHMSINWGILQ-UHFFFAOYSA-N

Canonical SMILES

CCNCCCOC(C(F)(F)F)(F)F

Origin of Product

United States

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